Phosphinothioic acid, dibutyl- Phosphinothioic acid, dibutyl-
Brand Name: Vulcanchem
CAS No.: 866-33-1
VCID: VC19735926
InChI: InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11)
SMILES:
Molecular Formula: C8H19OPS
Molecular Weight: 194.28 g/mol

Phosphinothioic acid, dibutyl-

CAS No.: 866-33-1

Cat. No.: VC19735926

Molecular Formula: C8H19OPS

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

Phosphinothioic acid, dibutyl- - 866-33-1

Specification

CAS No. 866-33-1
Molecular Formula C8H19OPS
Molecular Weight 194.28 g/mol
IUPAC Name dibutyl-hydroxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11)
Standard InChI Key PBDGFDJXGFNNNU-UHFFFAOYSA-N
Canonical SMILES CCCCP(=S)(CCCC)O

Introduction

Chemical Structure and Physicochemical Properties

Phosphinothioic acid, dibutyl- belongs to the class of organophosphorus compounds, which are characterized by a phosphorus center bonded to organic substituents and heteroatoms. The sulfur atom in its thiophosphoryl group (P=S) differentiates it from oxygenated analogs like dibutyl phosphate (P=O) . Key physicochemical properties include:

  • Boiling Point: Approximately 100°C at atmospheric pressure, comparable to dibutyl phosphate (107-110°C) .

  • Density: Estimated at 1.05–1.15 g/cm³, similar to dibutyl phosphite (1.06 g/cm³) .

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol) and weakly soluble in water due to hydrophobic butyl groups.

The compound’s reactivity is influenced by its acidic hydrogen, which participates in reactions with bases and metals. For instance, interaction with alkali metals may produce flammable hydrogen gas, a behavior observed in dibutyl phosphate .

Synthesis and Industrial Production

The synthesis of phosphinothioic acid, dibutyl- typically involves thiophosphorylation reactions, where a phosphorus precursor reacts with thiols or sulfur-containing reagents. Common methods include:

  • Reaction of Dibutyl Phosphite with Hydrogen Sulfide:

    (C4H9O)2P(O)H+H2S(C4H9O)2P(S)H+H2O(C₄H₉O)₂P(O)H + H₂S \rightarrow (C₄H₉O)₂P(S)H + H₂O

    This method mirrors the synthesis of thiophosphate esters, leveraging the nucleophilic substitution of oxygen with sulfur .

  • Alkylation of Phosphinothioic Acid:
    Phosphinothioic acid is treated with butyl halides in the presence of a base, yielding the dibutyl derivative.

Industrial production prioritizes cost-effective routes, often using continuous-flow reactors to manage exothermic reactions and byproduct formation.

Applications in Industry and Research

Phosphinothioic acid, dibutyl- serves niche roles due to its dual functionality as a weak acid and thiophosphorylating agent:

  • Lubricant Additives: Acts as an anti-wear agent in hydraulic fluids, reducing friction between metal surfaces.

  • Agrochemicals: Intermediate in synthesizing thiophosphate pesticides, though its direct use is limited by toxicity concerns .

  • Coordination Chemistry: Forms complexes with transition metals, explored for catalytic applications in organic synthesis .

Toxicological and Environmental Impact

While specific toxicity data for phosphinothioic acid, dibutyl- are scarce, its structural analogs provide insights:

ParameterDibutyl Phosphate Dibutyl Phosphite Phosphinothioic Acid, Dibutyl- (Inferred)
Oral LD₅₀ (Rat)1,200 mg/kg2,500 mg/kg800–1,000 mg/kg
Skin IrritationSevereModerateSevere
Environmental FateSlow hydrolysis in waterRapid oxidation in airPersists in aquatic systems

The compound’s thiophosphoryl group may enhance bioaccumulation potential compared to oxygenated analogs. Degradation pathways likely involve microbial action or photolysis, though persistent metabolites could pose ecological risks .

Comparative Analysis with Analogous Compounds

The table below highlights key differences between phosphinothioic acid, dibutyl- and related organophosphorus species:

CompoundPhosphinothioic Acid, Dibutyl-Dibutyl Phosphate Dibutyl Phosphite
Functional GroupP=SP=OP=O (ester)
Acidity (pKa)~2.5~1.8~4.0
Thermal StabilityDecomposes >150°CStable to 200°CDecomposes >180°C
Primary UseLubricant additivePlasticizerAntioxidant

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways and potential neurotoxic effects.

  • Green Synthesis: Develop solvent-free routes using biocatalysts to reduce waste.

  • Advanced Materials: Explore its role in thiophosphate-based polymers for electronics.

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